

Application Note: Spectroscopic Characterization (FTIR & NMR) of Diisodecyl Azelate (DIDA)

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Compound of Interest

Compound Name: Diisodecyl azelate

CAS No.: 28472-97-1

Cat. No.: B1615969

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Introduction & Chemical Context

Diisodecyl azelate (DIDA) is a high-performance aliphatic diester (CAS: 28472-97-1) synthesized from the esterification of azelaic acid (a linear 9-carbon dicarboxylic acid) and isodecyl alcohol (a branched 10-carbon alcohol)[1]. Possessing a molecular weight of 468.8 g/mol and the chemical formula

[1], DIDA is utilized across highly regulated industries. In materials science, it serves as a premium plasticizer and a certified analytical reference material[2]. In tribology, it functions as a Group V synthetic ester base stock, offering exceptional elastohydrodynamic friction reduction and low-temperature fluidity[3][4]. Furthermore, its widespread use requires rigorous quantification and structural monitoring in consumer goods, packaging, and biological matrices[5].

Accurate structural verification is critical for quality control and regulatory compliance. This application note details the standardized, self-validating protocols for the Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DIDA.

Theoretical Framework & Causality in Methodology

As a Senior Application Scientist, it is imperative to understand why specific spectroscopic techniques and parameters are chosen:

- FTIR Spectroscopy (ATR Method): FTIR provides rapid, non-destructive identification of functional groups. For DIDA, the ester carbonyl () and ether-like () stretching vibrations are highly diagnostic. Attenuated Total Reflectance (ATR) is specifically selected over transmission methods because DIDA is a viscous liquid at room temperature[1]. ATR allows for neat sample analysis, eliminating solvent masking effects and preparation artifacts.
- NMR Spectroscopy (^1H and ^{13}C): NMR elucidates the exact carbon framework, which is crucial for distinguishing DIDA's branched isodecyl groups from linear decyl isomers or competing plasticizers. The chemical shifts of the methylene protons adjacent to the ester oxygen and the carbonyl carbon provide a quantitative measure of esterification completeness[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Any deviation in the expected spectral baseline or integration ratios immediately flags sample contamination or instrumental error.

Protocol A: ATR-FTIR Spectroscopy

- Background Calibration: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol. Acquire a background spectrum (air) from 4000 to 400 cm^{-1} . Causality: This ensures the crystal is free of residual organic contaminants from prior analyses.
- Sample Application: Apply 1-2 drops of neat liquid DIDA directly onto the ATR crystal, ensuring complete coverage of the sensor area without trapping air bubbles.
- Data Acquisition: Scan from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} , accumulating 32 scans to achieve an optimal signal-to-noise ratio.

- **Self-Validation Checkpoint:** Inspect the baseline between 3800–3200 cm^{-1} . The baseline must remain completely flat. The presence of a broad absorbance band in this region indicates O-H stretching, signifying either moisture contamination or the presence of unreacted isodecyl alcohol. If an O-H peak is detected, the sample fails the purity assessment.

Protocol B: High-Resolution NMR Spectroscopy

- **Sample Preparation:** Dissolve 20 mg (for ^1H) or 100 mg (for ^{13}C) of DIDA in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Causality:

provides optimal solubility for non-polar aliphatic esters, while TMS ensures precise chemical shift calibration at exactly 0.00 ppm[3].

- **Filtration:** Transfer the solution to a standard 5 mm NMR tube through a glass wool plug. Causality: Removing microscopic particulates prevents magnetic field inhomogeneities, ensuring sharp, well-resolved peaks.
- **^1H NMR Acquisition:** Operate at 400 MHz (or higher). Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and acquire 16-32 transients. Causality: A 2-second D1 ensures complete relaxation of the aliphatic protons, which is mandatory for accurate quantitative integration.
- **Self-Validation Checkpoint:** Integrate the
protons (~4.0 ppm) and the
protons (~2.3 ppm). The integration ratio must be exactly 1:1. Any deviation indicates incomplete esterification (presence of monoesters) or matrix contamination[3].

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for high-purity **Diisodecyl azelate**, serving as a reference standard for QA/QC laboratories.

Table 1: FTIR Spectral Assignments for DIDA

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
1735 - 1740	Ester Carbonyl ()	Stretching	Strong
2956, 2926, 2854	Aliphatic Chain ()	Asymmetric/Symmetric Stretching	Strong
1467	Methylene ()	Bending (Scissoring)	Medium
1377	Methyl ()	Bending (Umbrella)	Medium
1169, 1244	Ester ()	Asymmetric Stretching	Strong
721	Methylene Chain ()	Rocking	Weak

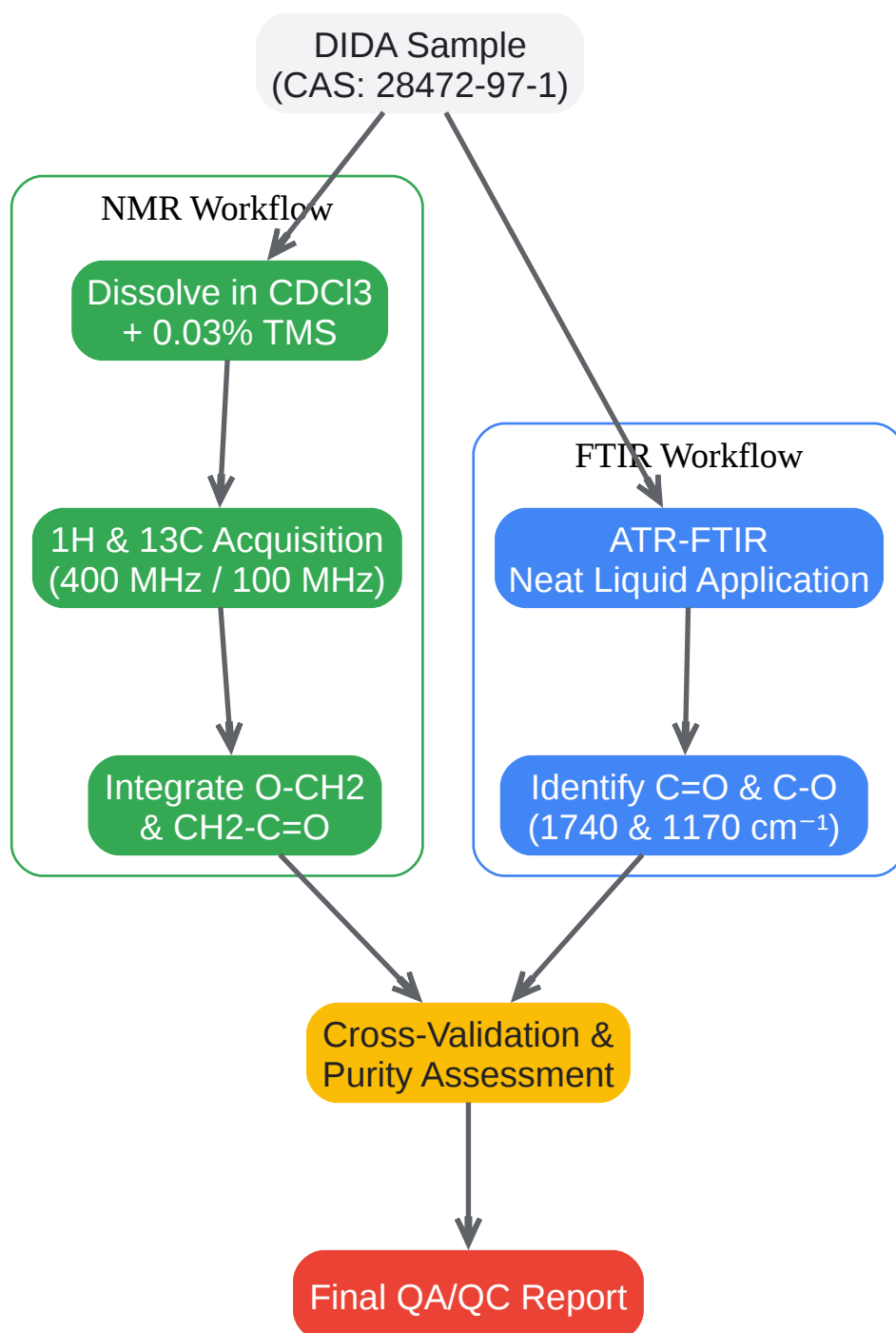
Table 2: ¹H and ¹³C NMR Chemical Shifts for DIDA (in)

Nucleus	Chemical Shift (ppm)	Multiplicity	Structural Assignment	Integration
¹ H	0.8 - 0.9	Multiplet	Terminal methyls of isodecyl branches ()	~12-18H
¹ H	1.2 - 1.4	Multiplet	Aliphatic backbone ()	~24H
¹ H	1.5 - 1.6	Multiplet	to carbonyl & to oxygen	~8H
¹ H	2.2 - 2.3	Triplet	to carbonyl ()	4H
¹ H	4.0 - 4.1	Multiplet	to oxygen ()	4H
¹³ C	14.1 - 30.0	-	Aliphatic carbons (,)	-
¹³ C	34.4	-	Carbon to carbonyl	-
¹³ C	64.5	-	Carbon to oxygen ()	-

^{13}C	173.8	-	Ester Carbonyl (-
)	

Note: The exact integration of the terminal methyl protons varies slightly depending on the specific isomeric mixture of the commercial isodecyl alcohol used during synthesis.

Spectroscopic QA/QC Workflow Visualization



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Fig 1. Self-validating spectroscopic QA/QC workflow for **Diisodecyl azelate** (DIDA) analysis.

References

- Title: ESTER COMPOUNDS, LUBRICATING OIL COMPOSITIONS CONTAINING SAME AND PROCESSES FOR MAKING SAME (EP 368812) Source: epo.org URL:[[Link](#)]
- Title: Effect of Base Oil Structure on Elastohydrodynamic Friction Source: researchgate.net URL:[[Link](#)]
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